6-Isopropyl-2-methylpyrimidin-4-amine chemical structure and properties
6-Isopropyl-2-methylpyrimidin-4-amine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Isopropyl-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and the predicted spectral characteristics of 6-Isopropyl-2-methylpyrimidin-4-amine. Furthermore, it explores its potential biological activities, with a focus on its prospective role as a kinase inhibitor, and outlines detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Properties
6-Isopropyl-2-methylpyrimidin-4-amine possesses a core pyrimidine ring substituted with an isopropyl group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties of 6-Isopropyl-2-methylpyrimidin-4-amine
| Property | Value | Source |
| IUPAC Name | 6-isopropyl-2-methylpyrimidin-4-amine | N/A |
| CAS Number | 95206-97-6 | [1][] |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Boiling Point | 256.6 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 132.7 ± 9.0 °C | [1] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine.
Experimental Protocols
Step 1: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol
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To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add isobutyramidine hydrochloride (1.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
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Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 2-isopropyl-6-methyl-4-pyrimidinol.
Step 2: Synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine
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To 2-isopropyl-6-methyl-4-pyrimidinol (1.0 eq), add phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0 °C.
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Stir the reaction mixture at reflux for 2-3 hours.
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After completion, carefully quench the reaction by pouring it onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-6-isopropyl-2-methylpyrimidine.
Step 3: Synthesis of 6-Isopropyl-2-methylpyrimidin-4-amine
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Dissolve 4-chloro-6-isopropyl-2-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).
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Add an excess of aqueous ammonia solution.
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Heat the reaction mixture in a sealed tube or under reflux for 12-24 hours.
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Monitor the reaction by TLC.
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After completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-isopropyl-2-methylpyrimidin-4-amine.
Spectral Data (Predicted)
As experimental spectra are not publicly available, the following are predictions based on the chemical structure and known spectral data for similar aminopyrimidine derivatives.
Table 2: Predicted Spectral Data for 6-Isopropyl-2-methylpyrimidin-4-amine
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ (ppm): ~6.0-6.5 (s, 1H, pyrimidine C5-H), ~4.5-5.5 (br s, 2H, -NH₂), ~2.8-3.2 (septet, 1H, -CH(CH₃)₂), ~2.3-2.5 (s, 3H, -CH₃), ~1.2-1.4 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~165 (C4), ~163 (C6), ~160 (C2), ~100-105 (C5), ~35 (-CH(CH₃)₂), ~25 (-CH₃), ~22 (-CH(CH₃)₂) |
| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~2970-2870 (C-H stretch, aliphatic), ~1640 (N-H bend), ~1580, 1480 (C=N, C=C stretch, aromatic) |
| Mass Spec (EI) | Predicted m/z: 151 (M⁺), 136 (M⁺ - CH₃), 108 (M⁺ - C₃H₇) |
Potential Biological Activity and Signaling Pathways
Substituted pyrimidines are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The 2-aminopyrimidine scaffold, in particular, is a key feature in many kinase inhibitors.
Kinase Inhibition
Given the structural similarities to known kinase inhibitors, 6-isopropyl-2-methylpyrimidin-4-amine is a candidate for targeting protein kinases. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[4] The general structure of many CDK inhibitors involves a heterocyclic core, such as a purine or pyrimidine, that forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
Caption: Hypothetical inhibition of a Cyclin-Dependent Kinase (CDK) by 6-Isopropyl-2-methylpyrimidin-4-amine, leading to cell cycle arrest.
Proposed Experimental Workflow for Biological Evaluation
Caption: A general experimental workflow for evaluating the biological activity of 6-Isopropyl-2-methylpyrimidin-4-amine.
Detailed Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin A)
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Prepare a stock solution of 6-Isopropyl-2-methylpyrimidin-4-amine in DMSO.
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Perform serial dilutions of the compound in assay buffer.
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In a 96-well plate, add the kinase (e.g., recombinant human CDK2/Cyclin A), the peptide substrate (e.g., a histone H1-derived peptide), and ATP.
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Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
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Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
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Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).
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Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
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Seed cancer cells (e.g., a panel of cell lines with known kinase dependencies) in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of 6-Isopropyl-2-methylpyrimidin-4-amine for a specified duration (e.g., 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
6-Isopropyl-2-methylpyrimidin-4-amine is a small molecule with a chemical scaffold that suggests potential as a biologically active agent, particularly as a kinase inhibitor. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and biological characterization. The proposed synthetic route is based on well-established chemical principles, and the outlined experimental protocols offer a clear path for investigating its potential therapeutic applications. Further research is warranted to fully elucidate the pharmacological profile of this promising compound.
References
- 1. 6-Isopropyl-2-methylpyrimidin-4-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
